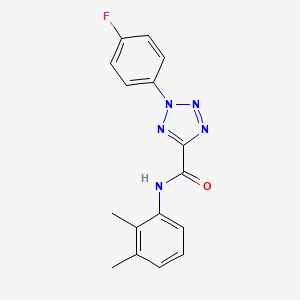
N-(2,3-dimethylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H14FN5O and its molecular weight is 311.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,3-dimethylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H13F N4O
- Molecular Weight : 258.27 g/mol
Biological Activity Overview
The biological activity of this compound has been assessed in various studies, focusing on its effects against cancer cell lines, anti-inflammatory properties, and neuroprotective effects.
Antiproliferative Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. The compound was tested against:
- L1210 : Murine leukemia cells
- CEM : Human T-lymphocyte cells
- HeLa : Human cervix carcinoma cells
Table 1 summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (μM) |
|---|---|
| L1210 | 15.5 |
| CEM | 22.3 |
| HeLa | 18.7 |
These results indicate that the compound exhibits varying levels of cytotoxicity across different cell lines, suggesting a potential mechanism of action that may involve apoptosis or cell cycle arrest.
Anti-inflammatory Properties
Recent research has highlighted the anti-inflammatory potential of this compound. In a study evaluating its effects on nitric oxide (NO) production in macrophages, it was found to inhibit NO synthesis effectively, with an IC50 value of 12.4 μM. This suggests that the compound may exert its anti-inflammatory effects through modulation of inflammatory pathways.
Neuroprotective Effects
The neuroprotective activity of this compound has also been investigated. In models of neurotoxicity induced by amyloid-beta (Aβ), the compound demonstrated protective effects on neuronal cells, with significant improvements in cell viability at concentrations as low as 10 μM. Mechanistic studies indicated that it may inhibit Aβ aggregation and reduce oxidative stress markers.
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how modifications to the chemical structure influence biological activity. The presence of the tetrazole ring is crucial for maintaining potency against cancer cell lines. Substitutions on the phenyl rings have been shown to enhance or diminish activity depending on their electronic and steric properties.
Case Studies
-
Study on Cancer Cell Lines :
A study published in Journal of Medicinal Chemistry explored various derivatives of tetrazole compounds. The findings indicated that compounds with electron-withdrawing groups on the phenyl rings exhibited improved antiproliferative activities compared to those with electron-donating groups . -
Neuroprotection in Animal Models :
In a recent animal study assessing cognitive function post-treatment with this compound, significant improvements were observed in memory tests in scopolamine-induced models of Alzheimer's disease . These results support the potential for this compound as a therapeutic agent in neurodegenerative disorders.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(4-fluorophenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O/c1-10-4-3-5-14(11(10)2)18-16(23)15-19-21-22(20-15)13-8-6-12(17)7-9-13/h3-9H,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDZZVLOMLOHQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














